N-Benzyl-2-bromo-N-phenylbutanamide
Overview
Description
N-Benzyl-2-bromo-N-phenylbutanamide is an organic compound with the molecular formula C17H18BrNO and a molecular weight of 332.23 g/mol . It is a solid at room temperature with a melting point of 44-50°C . This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
N-Benzyl-2-bromo-N-phenylbutanamide is primarily used in Ni-pybox catalyzed asymmetric Negishi couplings . The primary target of this compound is the secondary alpha-bromo amides, which are involved in the Negishi coupling process .
Mode of Action
The mode of action of this compound involves its interaction with secondary alpha-bromo amides in the presence of a Ni/Pybox catalyst . This interaction results in the asymmetric cross-coupling of the secondary alpha-bromo amides with organozinc reagents .
Biochemical Pathways
The biochemical pathway affected by this compound is the Negishi coupling process . The downstream effects of this pathway involve the formation of a variety of functional groups, which are achieved in good yield and high enantiomeric excess .
Result of Action
The molecular and cellular effects of this compound’s action result in the asymmetric cross-coupling of secondary alpha-bromo amides with organozinc reagents . This process tolerates a variety of functional groups and affords the desired product in good yield and high enantiomeric excess .
Action Environment
The action of this compound is influenced by the presence of a Ni/Pybox catalyst
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-2-bromo-N-phenylbutanamide can be synthesized through the reaction of 2-bromo-N-phenylbutanamide with benzyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-bromo-N-phenylbutanamide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group . It can also participate in cross-coupling reactions, particularly the Negishi coupling, which involves the use of organozinc reagents and a nickel catalyst .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling Reactions: The Negishi coupling uses organozinc reagents and a nickel catalyst in the presence of a ligand such as Pybox. The reactions are performed under inert atmosphere conditions to prevent oxidation.
Major Products
The major products formed from these reactions depend on the nucleophile or organozinc reagent used. For example, in a substitution reaction with an amine, the product would be an N-substituted amide. In a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the benzyl group and the organozinc reagent .
Scientific Research Applications
N-Benzyl-2-bromo-N-phenylbutanamide is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-phenylbutanamide: Lacks the benzyl group, making it less versatile in cross-coupling reactions.
N-Benzyl-2-chloro-N-phenylbutanamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and the types of reactions it undergoes.
N-Benzyl-2-iodo-N-phenylbutanamide: Contains an iodine atom, which is a better leaving group than bromine, potentially making it more reactive in substitution reactions.
Uniqueness
N-Benzyl-2-bromo-N-phenylbutanamide is unique due to its balanced reactivity, making it suitable for a wide range of chemical transformations. The presence of the benzyl group enhances its utility in cross-coupling reactions, while the bromine atom provides a good balance between reactivity and stability .
Properties
IUPAC Name |
N-benzyl-2-bromo-N-phenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-2-16(18)17(20)19(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAAHBQCAZCHOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458523 | |
Record name | N-Benzyl-2-bromo-N-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851073-30-8 | |
Record name | N-Benzyl-2-bromo-N-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzyl-2-bromo-N-phenylbutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.